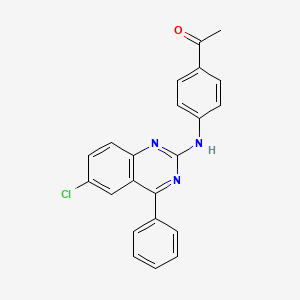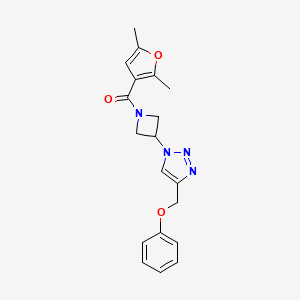
1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act on various pathways involved in cancer cell proliferation and survival. For instance, some quinazoline compounds have been found to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells . The specific compound may be researched for its potential to act as a kinase inhibitor, which could be useful in the treatment of cancers such as lung and pancreatic cancers.
Antibacterial Properties
The emergence of drug-resistant bacterial strains has led to a renewed interest in quinazoline derivatives as potential antibacterial agents. These compounds have shown promise in combating resistant bacteria strains, making them valuable in the development of new antibiotics .
Antiviral Applications
Quinazoline derivatives have also been explored for their antiviral activities. They can interfere with viral replication and are considered as potential treatments for diseases caused by viruses. The compound “1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone” could be part of studies aimed at finding new treatments for viral infections .
Anti-Inflammatory and Analgesic Effects
These compounds have demonstrated significant anti-inflammatory and analgesic effects, which could make them suitable for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways .
Anticonvulsant Potential
Research has indicated that quinazoline derivatives can have anticonvulsant properties, making them candidates for the treatment of epilepsy and other seizure disorders. They may modulate neurotransmitter release or ion channel activity in the brain .
Antimalarial Activity
Quinazoline derivatives have shown potential as antimalarial agents. They may inhibit enzymes that are essential for the survival of the malaria parasite, offering a possible new avenue for malaria treatment .
Antioxidant Properties
These compounds can act as antioxidants, protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The compound could be investigated for its ability to scavenge free radicals .
Enzyme Inhibition
Quinazoline derivatives have been reported to inhibit various enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism. This inhibition can be beneficial in the management of conditions like diabetes, where controlling blood sugar levels is crucial .
Orientations Futures
Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . There is ongoing research into the synthesis and investigation of new structural prototypes with more effective biological activity . This suggests that there may be future research opportunities involving “1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone” and similar compounds.
Propriétés
IUPAC Name |
1-[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-14(27)15-7-10-18(11-8-15)24-22-25-20-12-9-17(23)13-19(20)21(26-22)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSDLRGGIBXRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride](/img/structure/B2989011.png)
![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2989015.png)
![3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989016.png)
![3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989018.png)

![1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2989020.png)
![Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester](/img/structure/B2989021.png)
![2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2989022.png)
![N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2989023.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989024.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)

![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)
![N-(3-chloro-4-methylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2989029.png)